molecular formula C23H16FN3O6 B2931597 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887878-58-2

3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2931597
CAS No.: 887878-58-2
M. Wt: 449.394
InChI Key: IAEDPUQRSLGOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-based compound featuring a 4-fluorophenoxy acetamido side chain and a 4-nitrophenyl carboxamide group. This article compares its structure, synthesis, and properties with analogous compounds reported in recent literature.

Properties

IUPAC Name

3-[[2-(4-fluorophenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O6/c24-14-5-11-17(12-6-14)32-13-20(28)26-21-18-3-1-2-4-19(18)33-22(21)23(29)25-15-7-9-16(10-8-15)27(30)31/h1-12H,13H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDPUQRSLGOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound's structural features include:

  • A benzofuran core , which is known for various biological activities.
  • An acetamido group that may enhance solubility and bioavailability.
  • A 4-nitrophenyl moiety , which can influence pharmacological properties.

Antioxidant and Neuroprotective Effects

Research indicates that benzofuran derivatives exhibit neuroprotective and antioxidant activities. For instance, a study on related benzofuran compounds demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cells, suggesting that modifications in the benzofuran structure can enhance neuroprotection .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundNeuroprotective EffectConcentration (μM)
1fComparable to memantine30
1jSignificant anti-excitotoxic effects100 and 300

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. A related study synthesized benzofuran-based triazole compounds that showed promising antibacterial activity against strains such as E. coli and B. subtilis. The most active compound in this series had an MIC value comparable to penicillin, indicating potential as an antibacterial agent .

Table 2: Antibacterial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)
10bB. subtilis1.25
10aE. coli1.50

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy, given the relevance of AChE inhibitors in treating neurodegenerative diseases like Alzheimer's. Some benzofuran derivatives have shown significant AChE inhibitory activity, with certain compounds outperforming standard drugs in potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the benzofuran ring significantly impact biological activity. For instance:

  • The presence of electron-donating groups enhances AChE inhibition.
  • Certain substituents on the phenyl rings can improve neuroprotective effects against excitotoxicity.

Case Studies

  • Neuroprotective Study : In a study evaluating various benzofuran derivatives, compound 1f displayed notable neuroprotective properties comparable to established drugs like memantine, highlighting the importance of specific substitutions for efficacy .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of novel benzofuran-triazole derivatives showed that compound 10b had a significant inhibitory effect against B. subtilis, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s benzofuran core, fluorophenoxy, and nitrophenyl groups distinguish it from related molecules. Below is a comparative analysis with similar compounds:

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups Reference
3-(2-(4-Fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (Target) Benzofuran 4-Fluorophenoxy, 4-nitrophenyl C24H17FN3O6 Amide, nitro, benzofuran
3-[2-(4-Chlorophenoxy)acetamido]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide Benzofuran 4-Chlorophenoxy, 3-methoxyphenyl C24H19ClN2O5 Amide, methoxy, benzofuran
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Indole 4-Chlorophenoxy, phenyl C23H19ClN2O3 Amide, indole
Mal-PhAc-Val-Ala-PAB-PNP (ADC1740) Pyrrolidine-dione 4-Nitrophenyl carbonate, maleimide C34H33N5O10 Nitrophenyl, carbamate, maleimide
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide 4-Fluorophenyl, chloro C8H7ClFNO Chloro, amide

Key Observations :

  • Benzofuran vs.
  • Substituent Effects: Replacing 4-fluorophenoxy with 4-chlorophenoxy (as in ) increases electronegativity but may reduce metabolic stability. The 4-nitrophenyl group enhances electron-withdrawing effects compared to 3-methoxyphenyl .

Key Observations :

  • TBTU Efficiency : Both the target compound and indole derivative () utilize TBTU for amide bond formation, suggesting high efficiency for sterically hindered substrates.
  • Challenges : The nitro group in the target compound may require careful handling under reducing conditions to avoid unintended side reactions.

Physicochemical Properties

Spectral and Crystallographic Data

  • NMR Spectroscopy : The target compound’s ¹³C NMR (δ 170.3, 167.5) confirms carbonyl groups in the amide and benzofuran moieties . In contrast, the indole analogue () shows δ 168.9 for its amide carbonyl, reflecting subtle electronic differences.
  • Hydrogen Bonding : The 4-nitrophenyl group may participate in intermolecular N–H···O bonds (cf. 2-chloro-N-(4-fluorophenyl)acetamide in ), influencing crystallinity and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.